

PF-06649283 BACE inhibition activity

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Compound of Interest

Compound Name: PF-06649283

Cat. No.: B12040199

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Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (A β) peptides. The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, BACE1 has emerged as a prime therapeutic target for the development of disease-modifying treatments. This technical guide provides a comprehensive overview of the BACE1 inhibition activity of the novel compound PF-06751979, a selective small-molecule inhibitor developed by Pfizer. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.

Mechanism of Action

BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor Protein (APP).^[1] It cleaves APP at the β -secretase site, which is the first step in the generation of A β peptides.^[2] PF-06751979 is designed to be a potent and selective inhibitor of the catalytic activity of BACE1. By binding to the active site of the enzyme, it prevents the cleavage of APP, thereby reducing the production of the C99 fragment, a precursor to A β .^[1] This ultimately leads to a decrease in the levels of both A β 40 and A β 42 peptides.^[1] Preclinical and early clinical studies have shown that PF-06751979 is a brain-penetrant compound that can effectively reduce A β levels in the central nervous system.^{[3][4]}

Quantitative Data

The inhibitory activity of PF-06751979 has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro BACE1 Inhibition

Parameter	Value	Assay Type	Reference
IC50 (BACE1)	15 nM	Cell-free FRET Assay	[5]
IC50 (sAPPβ reduction)	4 nM	H4 Cell-Based Assay	[5]

| Selectivity (BACE2 IC50) | > 100-fold vs BACE1 | Cell-free FRET Assay |[4] |

Table 2: In Vivo Pharmacodynamic Effects in Animal Models (Oral Administration)

Animal Model	Dose	Brain Aβ40 Reduction	CSF Aβ40 Reduction	Reference
Mouse	10 mg/kg	~50%	~60%	[4]

| Non-human Primate | 3 mg/kg | Not Measured | ~70% |[4] |

Table 3: Phase I Clinical Trial Data (Healthy Volunteers)

Dose (once daily)	CSF Aβ40 Reduction (at steady state)	Plasma Aβ40 Reduction (at steady state)	Reference
10 mg	~50%	~55%	[4]
50 mg	~75%	~80%	[4]

| 100 mg | ~85% | ~90% |[4] |

Experimental Protocols

BACE1 Enzyme Inhibition Assay (FRET-based)

This assay quantifies the in vitro inhibitory activity of a test compound against purified BACE1 enzyme.

- Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[\[2\]](#)
- Materials:
 - Recombinant human BACE1 enzyme
 - BACE1 FRET peptide substrate (e.g., based on the Swedish mutation of APP)[\[6\]](#)
 - Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
 - Test compound (PF-06751979)
 - 96-well black microplate
 - Fluorescence plate reader
- Procedure:
 - Prepare a serial dilution of the test compound in assay buffer.
 - Add the test compound dilutions to the wells of the microplate.
 - Add the BACE1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the enzymatic reaction by adding the BACE1 FRET substrate to each well.
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission) over time (kinetic reading) or at a fixed time point (end-point reading).[\[7\]](#)

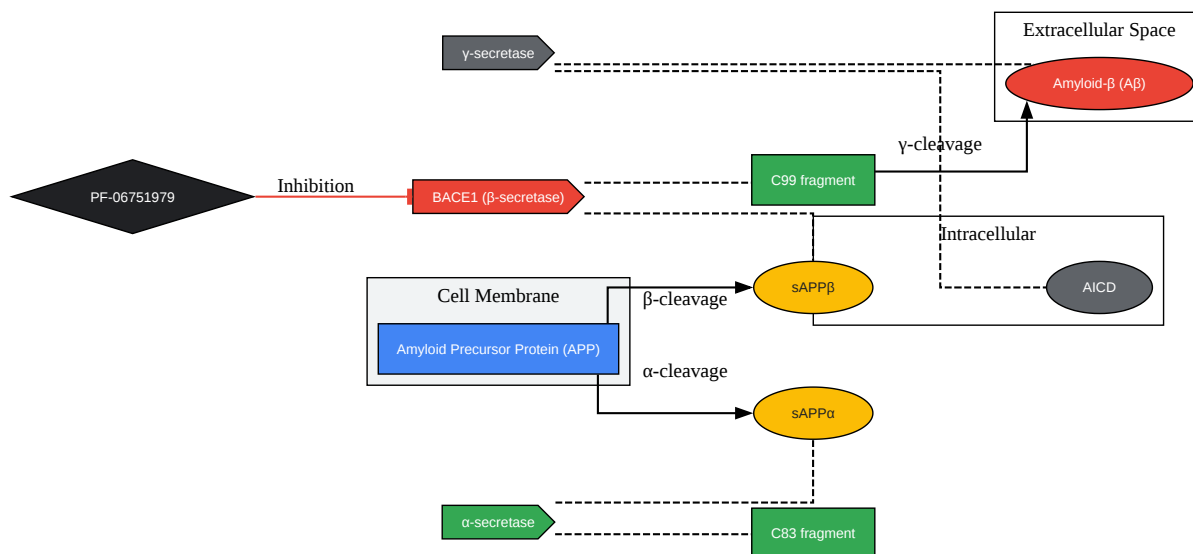
- The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular BACE1 Activity Assay (sAPP β Reduction)

This assay measures the ability of a test compound to inhibit BACE1 activity within a cellular context.

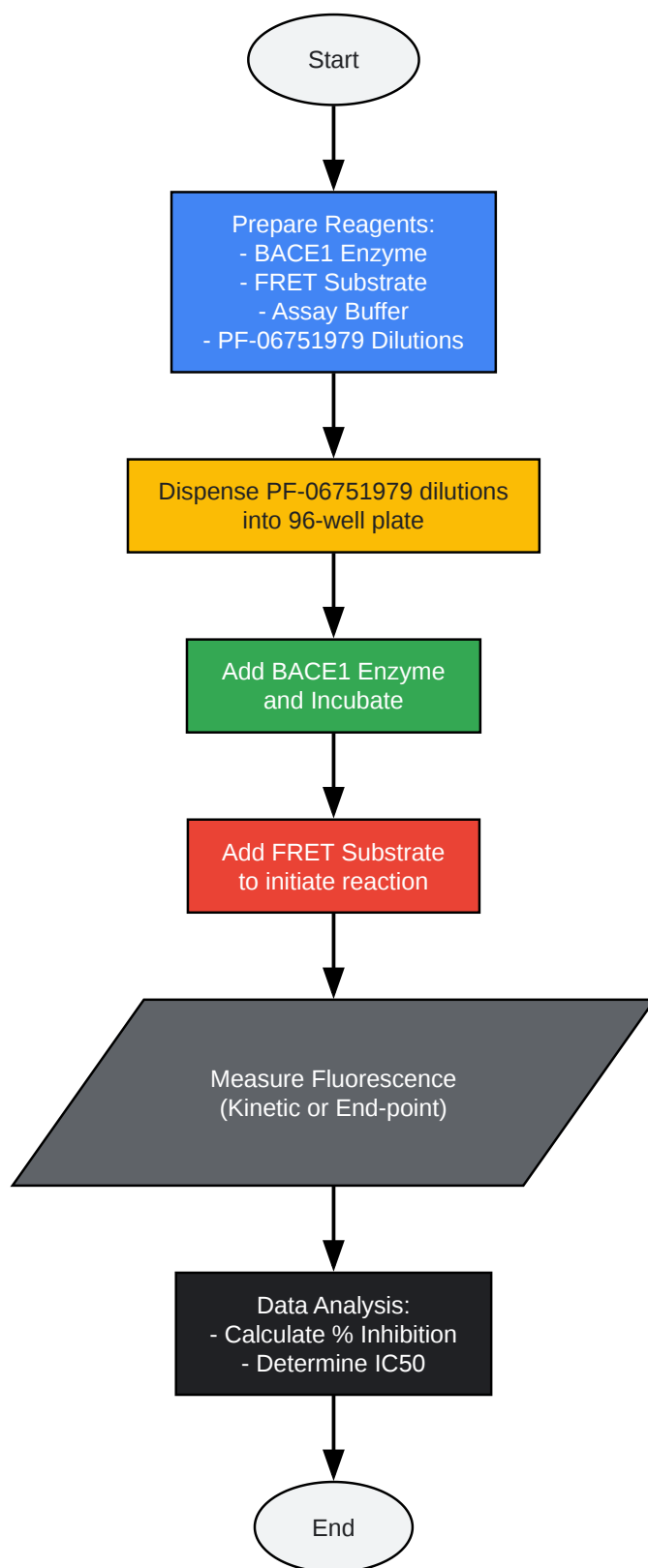
- Principle: The assay quantifies the level of soluble amyloid precursor protein beta (sAPP β), the N-terminal fragment produced by BACE1 cleavage of APP, in the conditioned medium of cultured cells. A reduction in sAPP β levels indicates inhibition of BACE1 activity.
- Materials:
 - Human cell line overexpressing APP (e.g., H4 neuroglioma cells)[5]
 - Cell culture medium and supplements
 - Test compound (PF-06751979)
 - ELISA kit for sAPP β detection
- Procedure:
 - Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
 - Collect the conditioned medium from each well.
 - Quantify the concentration of sAPP β in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.
 - The IC₅₀ value is determined by plotting the percent reduction in sAPP β levels against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows



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Caption: Amyloid Precursor Protein (APP) processing pathway and the point of inhibition by PF-06751979.



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Caption: Experimental workflow for the in vitro BACE1 FRET-based inhibition assay.

Conclusion

PF-06751979 is a potent and selective BACE1 inhibitor that has demonstrated robust reduction of A β peptides in both preclinical models and human clinical trials.[4] The data presented in this guide highlight its potential as a disease-modifying therapy for Alzheimer's disease. The detailed experimental protocols provide a foundation for researchers to further investigate the properties of this and similar BACE1 inhibitors. The signaling pathway and workflow diagrams offer a clear visual representation of the compound's mechanism of action and the methods used for its evaluation. Further clinical development will be necessary to fully elucidate the therapeutic efficacy and long-term safety of PF-06751979 in patients with Alzheimer's disease.

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